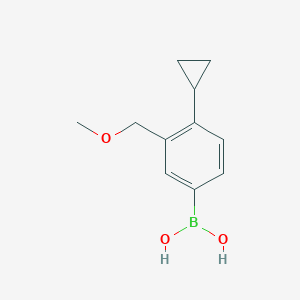
4,4,6-Trimethyl-1,3-diphenylheptane-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,6-Trimethyl-1,3-diphenylheptane-1,5-dione is an organic compound with a complex structure that includes multiple methyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-1,3-diphenylheptane-1,5-dione typically involves the condensation of appropriate ketones and aldehydes under controlled conditions. One common method is the Claisen-Schmidt condensation, where acetophenone derivatives react with suitable aldehydes in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an alcohol solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,6-Trimethyl-1,3-diphenylheptane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups may be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4,4,6-Trimethyl-1,3-diphenylheptane-1,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4,6-Trimethyl-1,3-diphenylheptane-1,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4-Dimethyl-1-phenylpentane-1,3-dione
- 3,6,6-Trimethyl-1-phenyl-6,7-dihydro-1H-indazole-4,5-dione
Uniqueness
4,4,6-Trimethyl-1,3-diphenylheptane-1,5-dione is unique due to its specific arrangement of methyl and phenyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
10225-98-6 |
|---|---|
Formule moléculaire |
C22H26O2 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
4,4,6-trimethyl-1,3-diphenylheptane-1,5-dione |
InChI |
InChI=1S/C22H26O2/c1-16(2)21(24)22(3,4)19(17-11-7-5-8-12-17)15-20(23)18-13-9-6-10-14-18/h5-14,16,19H,15H2,1-4H3 |
Clé InChI |
VPPQXCSLPPHLNW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C(C)(C)C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


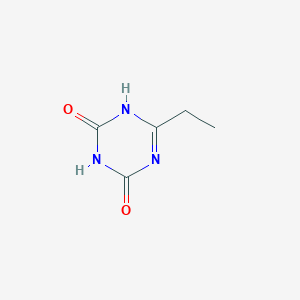
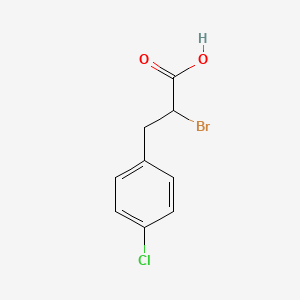
![3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14083027.png)




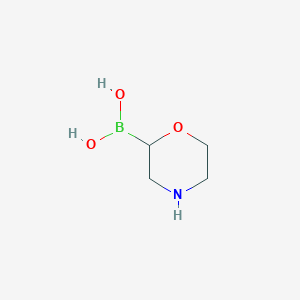
![5-[4-Bromo-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B14083068.png)
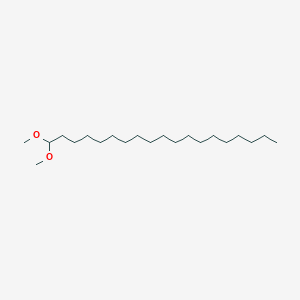
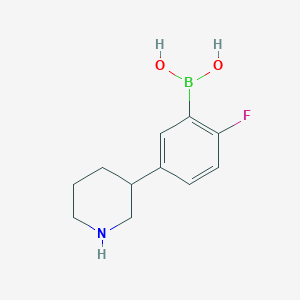
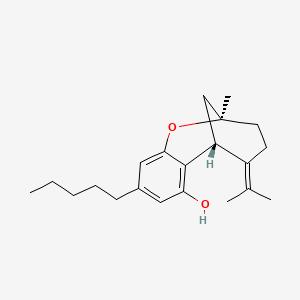
![1-(4-Fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083098.png)
